4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butanamide
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Overview
Description
4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, and an indole moiety, which is often found in pharmacologically active compounds.
Preparation Methods
The synthesis of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butanamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the quinazoline core followed by the introduction of the indole moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The quinazoline and indole moieties can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing ketones to alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural features, the compound may have potential as a therapeutic agent. Research could focus on its efficacy in treating various diseases or conditions.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butanamide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
When compared to similar compounds, 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butanamide stands out due to its unique combination of a quinazoline core and an indole moiety. Similar compounds include:
Quinazoline derivatives: These compounds are known for their biological activity and are often used in medicinal chemistry.
Indole derivatives: Indole-based compounds are widely studied for their pharmacological properties.
Hybrid molecules: Compounds that combine different pharmacophores, such as quinazoline and indole, are of particular interest due to their potential for enhanced biological activity.
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C23H24N4O4/c1-31-16-8-9-19-18(13-16)15(14-25-19)10-11-24-21(28)7-4-12-27-22(29)17-5-2-3-6-20(17)26-23(27)30/h2-3,5-6,8-9,13-14,25H,4,7,10-12H2,1H3,(H,24,28)(H,26,30) |
InChI Key |
BYOSMKIXNKWBGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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